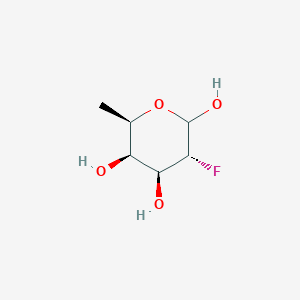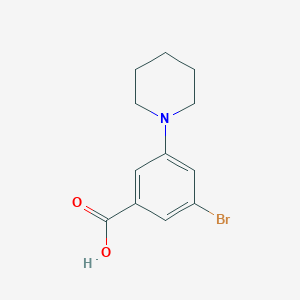
Doxorubicinol Citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxorubicinol Citrate is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer treatment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicinol Citrate typically involves the reduction of Doxorubicin. This reduction can be achieved using various reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its citrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Doxorubicinol Citrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized back to a carbonyl group under specific conditions.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Doxorubicin, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Doxorubicinol Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of anthracycline derivatives.
Biology: Researchers use it to investigate the metabolic pathways and mechanisms of action of anthracyclines.
Medicine: It is studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: this compound is used in the development of new drug formulations and delivery systems.
Mécanisme D'action
Doxorubicinol Citrate exerts its effects through several mechanisms:
DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA.
Reactive Oxygen Species Generation: It generates reactive oxygen species, leading to oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer therapy.
Daunorubicin: Another anthracycline with similar properties but different therapeutic applications.
Epirubicin: A derivative with a different stereochemistry, leading to altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness
Doxorubicinol Citrate is unique due to its specific metabolic origin and distinct chemical properties. Its reduced cardiotoxicity compared to Doxorubicin makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C87H101N3O40 |
|---|---|
Poids moléculaire |
1828.7 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C27H31NO11.C6H8O7/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-,13?,15-,16+,17-,22+,27-;10-,13+,15-,16+,17-,22-,27-;/m000./s1 |
Clé InChI |
OKUGZPMPIXEUDU-BBGQUWKESA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


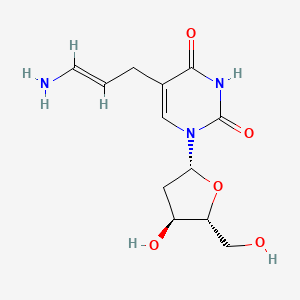
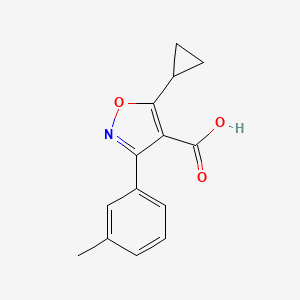
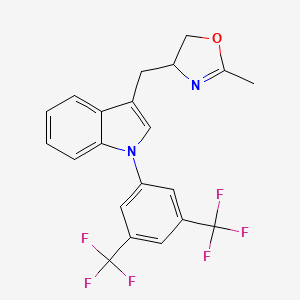
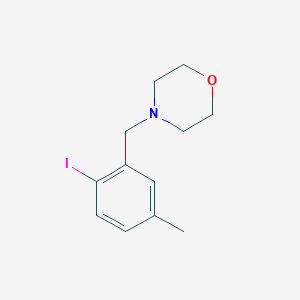

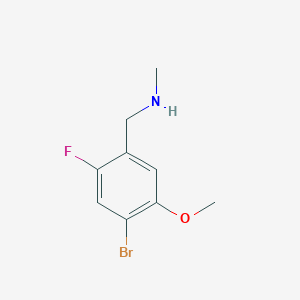
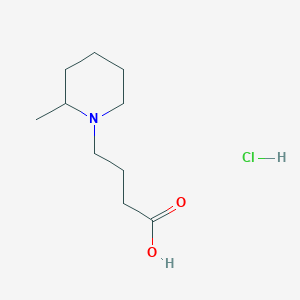
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)




